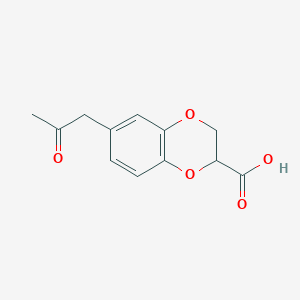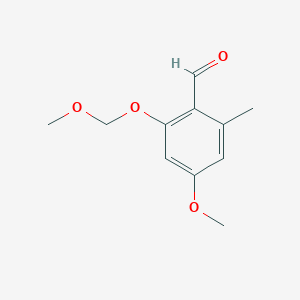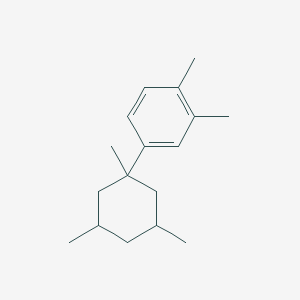![molecular formula C11H16NO5P B14185400 N-[Ethoxy(phenyl)phosphoryl]-L-serine CAS No. 918794-13-5](/img/structure/B14185400.png)
N-[Ethoxy(phenyl)phosphoryl]-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Ethoxy(phenyl)phosphoryl]-L-serine is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphoryl group bonded to an ethoxy and phenyl group, along with an L-serine moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-serine typically involves the reaction of L-serine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-serine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Aplicaciones Científicas De Investigación
N-[Ethoxy(phenyl)phosphoryl]-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s phosphoryl group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein phosphorylation.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-serine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with amino acid residues in proteins, leading to changes in their activity and function. This interaction is crucial in studying phosphorylation pathways and developing inhibitors for specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl diphenylphosphinate: Similar in structure but lacks the L-serine moiety.
Diphenylphosphinic acid ethyl ester: Another related compound with different substituents on the phosphoryl group.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-serine is unique due to the presence of the L-serine moiety, which imparts specific biological activity and makes it a valuable tool in biochemical research. Its ability to interact with proteins and enzymes distinguishes it from other organophosphorus compounds.
Propiedades
Número CAS |
918794-13-5 |
|---|---|
Fórmula molecular |
C11H16NO5P |
Peso molecular |
273.22 g/mol |
Nombre IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H16NO5P/c1-2-17-18(16,9-6-4-3-5-7-9)12-10(8-13)11(14)15/h3-7,10,13H,2,8H2,1H3,(H,12,16)(H,14,15)/t10-,18?/m0/s1 |
Clave InChI |
WBMRFSKXBXLCPO-APDXDRDNSA-N |
SMILES isomérico |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CO)C(=O)O |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)


![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B14185367.png)




![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
